molecular formula C10H8Cl2O B1638118 4-(3,4-Dichlorophenyl)but-3-en-2-one CAS No. 55420-70-7

4-(3,4-Dichlorophenyl)but-3-en-2-one

Cat. No. B1638118
CAS RN: 55420-70-7
M. Wt: 215.07 g/mol
InChI Key: HSKXQSBYMAGOIH-NSCUHMNNSA-N
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Description

“4-(3,4-Dichlorophenyl)but-3-en-2-one” is a chemical compound with the CAS number 74546-02-4 . It is used in the field of chemistry for various applications .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a process for the preparation of [4(S,R)-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalen-1-ylidene]methylamine involves catalytic hydrogenation in the presence of an amine salt or amide salt or a mixture of both, using a catalyst selected from the group consisting of palladium and platinum .


Molecular Structure Analysis

The linear formula of “4-(3,4-Dichlorophenyl)but-3-en-2-one” is C10H8Cl2O . The SMILES string representation is ClC(C=C(/C=C/C©=O)C=C1)=C1Cl .


Physical And Chemical Properties Analysis

The compound “4-(3,4-Dichlorophenyl)but-3-en-2-one” has a molecular weight of 215.07 g/mol. It is typically stored at -20°C and shipped at ambient temperature .

Scientific Research Applications

Heterocyclic Compound Synthesis

The reaction of 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid with antipyrin yields 4-(3,4-dichlorophenyl)-4-oxo-2-(4-antipyrinyl)butanoic acid. This compound serves as a precursor for synthesizing novel heterocyclic compounds. Researchers have explored its reactivity with hydrazines, leading to pyridazinone derivatives and dithio derivatives .

Antimicrobial and Antifungal Activities

Several of the newly synthesized compounds exhibit antimicrobial and antifungal properties. These findings suggest potential applications in drug development, particularly in combating infections. Further studies are needed to explore their efficacy and safety .

Analgesic and Anti-Inflammatory Effects

Antipyrin derivatives, including those containing the antipyrinyl moiety, have been associated with analgesic and anti-inflammatory effects. Researchers have investigated the potential of these compounds in pain management and inflammation control .

Antiviral Activity

While not extensively studied, antipyrin derivatives have shown promise as antiviral agents. Their ability to inhibit viral replication warrants further investigation, especially in the context of emerging viral diseases .

Herbicidal Properties

Some antipyrin derivatives exhibit herbicidal activity. Researchers have explored their potential as environmentally friendly herbicides, aiming to develop effective alternatives to conventional chemical herbicides .

Synthesis of Chiral Drug Intermediates

In a related context, 4,5-dihydro-4-(4-methoxyphenyl)-6-(trifluoromethyl)-1H-1-benzazepin-2,3-dione (a derivative of 4-(3,4-dichlorophenyl)but-3-en-2-one) has been used to generate a key intermediate for the synthesis of diltiazem—a drug commonly used for treating angina and hypertension .

properties

IUPAC Name

(E)-4-(3,4-dichlorophenyl)but-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2O/c1-7(13)2-3-8-4-5-9(11)10(12)6-8/h2-6H,1H3/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSKXQSBYMAGOIH-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=CC1=CC(=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C=C/C1=CC(=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,4-Dichlorophenyl)but-3-en-2-one

CAS RN

55420-70-7
Record name NSC298203
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=298203
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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